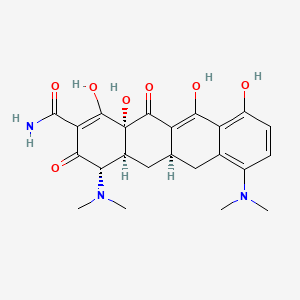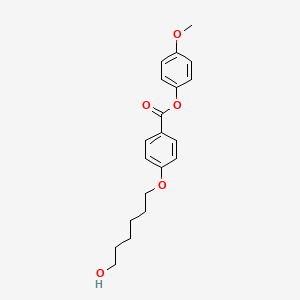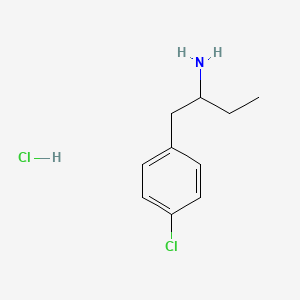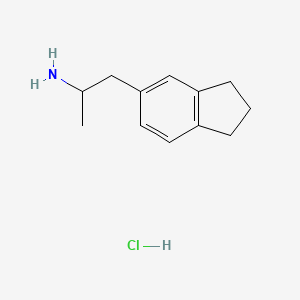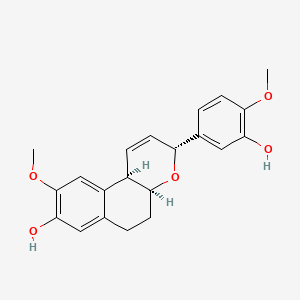
Musellarin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Musellarin C is a naturally occurring organic compound classified as a diarylheptanoidThe molecular formula of this compound is C21H22O5, and it has a molecular weight of 354.40 g/mol . This compound is part of a family of secondary plant metabolites known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of Musellarin C involves several key steps, including the Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization. The synthesis begins with the oxidative rearrangement of furfuryl alcohols to form dihydropyranone acetals. This is followed by a highly regioselective g-deoxygenation using zinc and acetic acid, and a diastereoselective Heck-Matsuda coupling to introduce the aryl group .
Industrial Production Methods: The efficiency and brevity of the synthetic route allow for the preparation of enantiomerically pure this compound and its analogues .
Análisis De Reacciones Químicas
Types of Reactions: Musellarin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include meta-chloroperbenzoic acid and N-bromosuccinimide.
Reduction: Zinc and acetic acid are used for g-deoxygenation.
Substitution: Aryldiazonium salts are used in Heck coupling reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further biological and chemical studies .
Aplicaciones Científicas De Investigación
Musellarin C has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex natural products and analogues.
Biology: Studied for its potential biological activities, including antioxidant, anticancer, and antibacterial properties.
Medicine: Investigated for its cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmacological studies
Mecanismo De Acción
The exact mechanism of action of Musellarin C is not fully understood. it is known to interact with various molecular targets and pathways. For example, this compound has been shown to induce quinone reductase activity, which is involved in the detoxification of carcinogens. It also exhibits moderate cytotoxicity against several cancer cell lines, suggesting its potential role in disrupting cellular processes essential for cancer cell survival .
Comparación Con Compuestos Similares
Musellarin C is part of a family of diarylheptanoids, which includes similar compounds such as Musellarin A, Musellarin B, Musellactone, and Neuchromenin . These compounds share a common structural motif but differ in their specific functional groups and biological activities. For instance:
Musellarin A: Known for its antioxidant and anticancer properties.
Musellarin B: Exhibits moderate cytotoxicity against cancer cell lines.
Musellactone: Has unique structural features and potential pharmacological activities.
Neuchromenin: Studied for its diverse biological activities, including anti-inflammatory and anticancer effects.
This compound stands out due to its unique bicyclic diarylheptanoid structure and its potential as a lead compound for developing new therapeutic agents.
Propiedades
IUPAC Name |
(3R,4aS,10bR)-3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-24-20-7-4-13(10-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)3-6-19(14)26-18/h4-5,7-11,14,18-19,22-23H,3,6H2,1-2H3/t14-,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMYSBQSMIOYNB-ZMYBRWDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
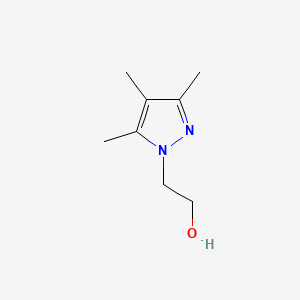
![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-ba-)- (9CI)](/img/new.no-structure.jpg)
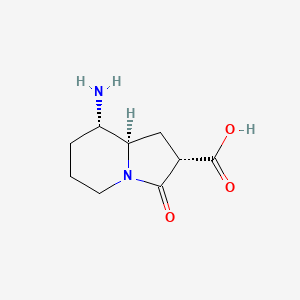
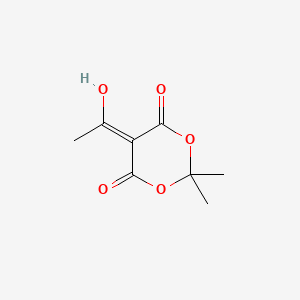
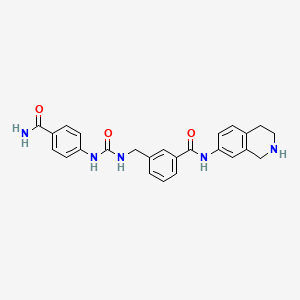
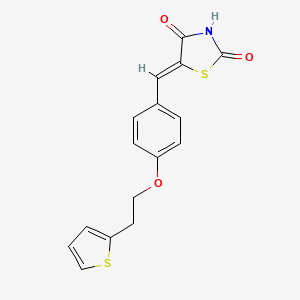
![methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B592856.png)

![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)
